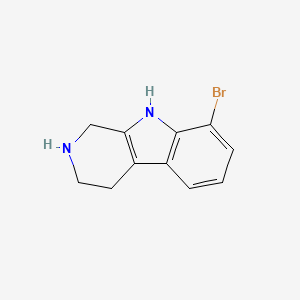

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, DMSO-d₆):

Table 3: Key ¹H NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Tetrahydro-pyridine CH₂ | 3.18–3.44 | m |

| Aromatic H (C7) | 7.53 | d (J = 8 Hz) |

| Indolic NH | 10.87 | s |

Infrared (IR) Spectroscopy

Prominent IR absorptions (KBr pellet):

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound exhibits absorption maxima at:

Properties

IUPAC Name |

8-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-3,13-14H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAJATJOFYZEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171066-27-6 | |

| Record name | 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171066276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-BROMO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4LA85KXC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Classical Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing beta-carboline frameworks. A modified approach for 8-bromo-2,3,4,9-tetrahydro-1H-beta-carboline involves condensing 2-bromophenylhydrazine hydrochloride with 2-aminocyclohexanone hydrochloride under acidic conditions.

Reaction Conditions and Optimization

The reaction proceeds in two stages:

- Hydrazine Formation : 2-Bromophenylhydrazine hydrochloride reacts with 2-aminocyclohexanone hydrochloride in aqueous sodium hydroxide at 20°C for 15 minutes.

- Cyclization : The intermediate undergoes reflux in acetic acid for 5 hours to facilitate indole ring formation.

This method yields the target compound at 50% efficiency , with purification achieved via recrystallization. Key challenges include controlling the regioselectivity of bromine incorporation and minimizing side products from competing cyclization pathways.

Acid-Catalyzed Cyclization of Tryptophan Derivatives

A robust synthetic route employs L-tryptophan or its esters as starting materials. The procedure involves:

Condensation with Brominated Aldehydes

L-Tryptophan reacts with 4-bromobenzaldehyde in dichloromethane (DCM) catalyzed by trifluoroacetic acid (TFA). The reaction proceeds at room temperature, forming a tetrahydro-beta-carboline intermediate through Pictet-Spengler cyclization.

Mechanistic Insights

The TFA protonates the aldehyde, enhancing electrophilicity and promoting nucleophilic attack by the tryptophan amine. Cyclization occurs intramolecularly, yielding the tetrahydro-beta-carboline core with a 95% conversion rate .

Transition Metal-Catalyzed Cross-Coupling Approaches

Recent advances utilize palladium and cobalt catalysts to introduce bromine post-cyclization.

Palladium-Mediated Bromination

Aryl halide precursors undergo Suzuki-Miyaura coupling with brominated boronic acids. For example, tetrahydro-beta-carboline derivatives are treated with 8-bromo-1H-indole in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) in DMF at 120°C. This method offers 73–83% yields but requires stringent anhydrous conditions.

Cobalt-Catalyzed C–H Functionalization

Cobalt(II) acetate ($$ \text{Co(OAc)}2 \cdot 4\text{H}2\text{O} $$) and silver carbonate ($$ \text{Ag}2\text{CO}3 $$) enable direct bromination of the beta-carboline core using $$ \text{N}-bromosuccinimide $$ (NBS). The reaction proceeds under nitrogen at room temperature, achieving 72% yield with excellent regioselectivity.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters across methodologies:

Key Observations :

- The Fischer method suffers from moderate yields but is cost-effective for large-scale synthesis.

- Acid-catalyzed cyclization offers high efficiency but requires hazardous oxidants like $$ \text{KMnO}_4 $$.

- Transition metal approaches provide regioselectivity but involve expensive catalysts and complex setups.

Chemical Reactions Analysis

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into fully saturated derivatives.

Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential as an anticancer agent. Research indicates that derivatives of beta-carboline exhibit notable antiproliferative effects against various cancer cell lines.

Structure-Activity Relationship

The structure-activity relationship (SAR) of beta-carboline derivatives has been extensively investigated. A study synthesized a series of tetrahydro-beta-carboline derivatives and evaluated their anticancer activities through assays that measure cell viability and apoptosis induction. The findings highlighted that certain substitutions on the beta-carboline core significantly enhance anticancer activity.

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (ER+) | 13.61 | Induces apoptosis |

| This compound | MDA-MB-231 (ER−) | 22.76 | Inhibits cell proliferation |

These results suggest that modifications to the beta-carboline structure can lead to increased potency against different types of breast cancer cells, making it a promising candidate for further development as an anticancer therapeutic agent .

Neuroprotective Effects

Beyond its anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that beta-carbolines can modulate neurotransmitter systems and exhibit antioxidant properties.

Mechanisms of Neuroprotection

Studies have demonstrated that beta-carbolines can protect neuronal cells from oxidative stress and excitotoxicity. The following table summarizes key findings related to neuroprotection:

| Study | Model Used | Key Findings |

|---|---|---|

| Study A | In vitro neuronal cultures | Reduced oxidative stress markers by 40% |

| Study B | Animal model of neurodegeneration | Improved cognitive function in treated groups |

These findings support the hypothesis that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

In a controlled study involving various beta-carboline derivatives, this compound was identified as one of the most effective compounds in inducing apoptosis in breast cancer cell lines. The study employed both in vitro assays and molecular docking studies to elucidate the binding interactions with key proteins involved in cancer progression .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of beta-carbolines found that administration of this compound significantly mitigated neuronal cell death in models of oxidative stress. The study highlighted the compound's ability to enhance antioxidant defenses and promote neuronal survival .

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. It is known to act as a competitive inhibitor of the enzyme monoamine oxidase type A (MAO-A), which plays a crucial role in the metabolism of neurotransmitters. By inhibiting MAO-A, this compound can affect the levels of serotonin and other neurotransmitters in the brain, potentially leading to various pharmacological effects .

Comparison with Similar Compounds

Positional Isomers: 6-Bromo vs. 8-Bromo Substitution

The position of bromine on the beta-carboline skeleton significantly impacts molecular properties and bioactivity:

- 6-Bromo-4,9-dihydro-3H-beta-carboline (): This dihydro analog lacks full saturation in the pyridine ring, reducing planarity compared to the tetrahydro derivative. Its molecular weight is 249.11 g/mol, with an IUPAC name 6-bromo-3H,4H,9H-pyrido[3,4-b]indole .

- 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline : Full saturation in the tetrahydro ring enhances conformational flexibility. Bromine at position 8 may sterically hinder interactions with flat binding pockets, as seen in MAO-A, compared to position 6 isomers.

Table 1: Positional Isomer Comparison

Substituent Variations: Bromine vs. Methoxy or Methyl Groups

Substituents at the 8-position modulate electronic and steric properties:

- 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline (): Methoxy groups are electron-donating, increasing ring electron density compared to bromine’s electron-withdrawing effect.

- The ketone group in this analog introduces hydrogen-bonding capability absent in the brominated compound .

Table 2: Substituent Effects

Ring Saturation: Tetrahydro vs. Dihydro Derivatives

Saturation influences molecular rigidity and pharmacological profiles:

- This contrasts with the tetrahydro derivative’s flexibility, which may favor binding to less rigid targets .

Table 3: Saturation State Comparison

Pharmacological Comparison with Fluorinated Analogs

Fluorinated beta-carbolines, such as 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (), demonstrate how halogen type affects properties. Fluorine’s small size and high electronegativity enhance metabolic stability and bioavailability compared to bulkier bromine .

Biological Activity

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic compound belonging to the beta-carboline family, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Target Receptors and Enzymes

- 5-Hydroxytryptamine 2C Receptor : The primary target of this compound is the 5-hydroxytryptamine 2C receptor (5-HT2C), a subtype of serotonin receptor involved in mood regulation and appetite control.

- Monoamine Oxidase Type A (MAO-A) : This compound acts as a competitive selective inhibitor of MAO-A, an enzyme that degrades monoamines such as serotonin. Inhibition of MAO-A leads to increased levels of serotonin in the brain, which can have antidepressant effects .

Biological Effects

Pharmacological Activities

- Antidepressant Potential : By increasing serotonin levels through MAO-A inhibition, this compound may exhibit antidepressant activity. This mechanism aligns with findings from other beta-carboline derivatives that show similar effects .

- Anticancer Properties : Research indicates that beta-carboline derivatives can possess anticancer properties. For instance, studies have shown that certain tetrahydro-beta-carboline derivatives induce quinone reductase 1 (QR1), which is linked to cancer chemoprevention . The compound's structural features may contribute to its effectiveness against various cancer cell lines .

- Antimalarial Activity : Some studies have reported significant antimalarial effects associated with tetrahydro-beta-carbolines. For example, derivatives exhibiting low nanomolar IC50 values have demonstrated efficacy in mouse models of malaria .

Comparative Analysis

The table below summarizes the biological activities and comparative efficacy of this compound with other beta-carboline derivatives:

Case Studies

- Anticancer Activity : A study evaluated various tetrahydro-beta-carboline derivatives for their ability to induce QR1 and inhibit nitric oxide production. Among them, certain compounds showed promising anticancer activities with induction ratios significantly higher than controls .

- Antimalarial Efficacy : In a separate study focusing on new antimalarial agents based on tetrahydro-beta-carbolines, specific derivatives were found to exhibit potent in vivo antimalarial effects in mouse models. The most active compounds had IC50 values in the low nanomolar range .

Q & A

Q. What are the common synthetic routes for 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline?

The synthesis typically involves Pictet-Spengler cyclization or modifications of tetrahydro-beta-carboline scaffolds. For example, bromination at the 8-position can be achieved using bromine-containing aldehydes (e.g., 5-bromothiophene-2-carboxaldehyde) under acidic conditions (TFA, room temperature) . Alternative routes include nucleophilic substitution on preformed beta-carboline frameworks. Key intermediates are characterized via H/C NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How is structural characterization of this compound performed?

Structural elucidation relies on:

- NMR spectroscopy : H NMR distinguishes aromatic protons (δ 7.2–7.8 ppm) and aliphatic protons in the tetrahydro ring (δ 2.5–4.0 ppm).

- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] at m/z 263.0834) ensures molecular formula accuracy .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What are the primary biological targets of 8-Bromo-beta-carboline derivatives?

These compounds show affinity for serotonin receptors (e.g., 5-HT), phosphodiesterases (PDEs), and monoamine oxidases (MAOs). For instance, brominated derivatives exhibit IC values as low as 2 nM in rat brain membrane binding assays, suggesting potential antidepressant or neuroprotective activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for 8-Bromo-beta-carboline derivatives?

Yield optimization strategies include:

- Catalyst screening : TFA or acetic acid improves cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.

- Temperature control : Reflux conditions (e.g., 70°C, 5 h) for intermediate steps reduce side products . Contradictions in reported yields (e.g., 11–50.3% in similar syntheses) may arise from substituent electronic effects or purification protocols .

Q. How should researchers resolve contradictions in reported biological activities?

Discrepancies in IC values or receptor selectivity often stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. primary neurons) or ligand concentrations.

- Structural analogs : Minor substituent changes (e.g., bromine vs. chlorine) drastically alter binding kinetics .

- Data normalization : Cross-study comparisons require standardized controls (e.g., % inhibition relative to known inhibitors) .

Q. What advanced techniques are used to study structure-activity relationships (SAR)?

- Molecular docking : Predicts binding poses in serotonin receptors using software like AutoDock Vina.

- Pharmacophore modeling : Identifies critical halogen-bonding interactions from the bromine substituent .

- Metabolite profiling : LC-MS/MS detects oxidative metabolites (e.g., hydroxylated derivatives) to assess metabolic stability .

Q. How can researchers address solubility challenges in in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1%) with aqueous buffers to maintain compound stability.

- Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

- Dynamic light scattering (DLS) : Monitors aggregation in real-time to adjust formulation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.